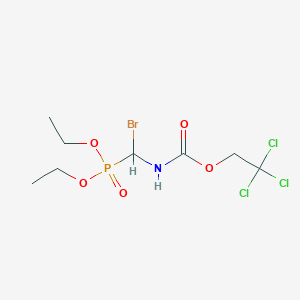

Diethyl(TROC-amino)bromomethylphosphonate

Descripción general

Descripción

2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate is a chemical compound known for its diverse applications in scientific research and industry. It is also referred to as ethiofencarb, a carbamate insecticide widely used in agriculture to control pests. This compound was first introduced in the 1970s and has since gained popularity due to its effectiveness and cost-efficiency.

Métodos De Preparación

The synthesis of 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate involves several steps. The primary synthetic route includes the reaction of 2,2,2-trichloroethanol with diethyl phosphorochloridate to form an intermediate. This intermediate is then reacted with bromomethyl isocyanate to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactors and precise control of reaction parameters to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Diethyl(TROC-amino)bromomethylphosphonate has diverse applications across several research domains:

Organic Synthesis

The compound serves as a reagent in organic synthesis, facilitating the creation of various chemical derivatives. Its phosphonate group is particularly useful in forming α-aminophosphonates through functionalization reactions .

Biological Studies

Research has focused on the compound's interactions within biological systems. It is known to inhibit acetylcholinesterase, an enzyme critical for neurotransmission in insects. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of pests. Such properties make it a candidate for further studies on its effects on non-target organisms and potential therapeutic uses.

Insecticide Development

As an insecticide, this compound has been evaluated for its effectiveness in controlling agricultural pests and disease vectors. Its mechanism of action involves disrupting normal nerve function in insects, which is crucial for developing safer and more effective pest control methods.

Medicinal Chemistry

The compound is being investigated for potential therapeutic applications beyond its insecticidal properties. Its structure allows for modifications that may enhance its bioactivity against various biological targets .

Case Study 1: Insecticidal Efficacy

A study published in the Journal of Organic Chemistry examined the efficacy of this compound against common agricultural pests. The results indicated a significant reduction in pest populations when applied at recommended dosages, demonstrating its potential as an effective insecticide .

Case Study 2: Biological Interaction Studies

Research conducted on the interaction of this compound with various enzymes highlighted its specificity towards acetylcholinesterase. The study utilized kinetic assays to determine inhibition rates, revealing that modifications to the compound could enhance selectivity and reduce non-target effects.

Mecanismo De Acción

The mechanism of action of 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate involves its interaction with specific molecular targets. In insects, it inhibits acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing paralysis and death of the insect. The molecular pathways involved include the disruption of normal neurotransmission, making it an effective insecticide.

Comparación Con Compuestos Similares

2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate can be compared with other carbamate insecticides such as carbaryl and aldicarb. While all these compounds share a similar mechanism of action, 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate is unique due to its specific chemical structure, which imparts distinct properties and effectiveness. Other similar compounds include:

Carbaryl: Another carbamate insecticide with a broad spectrum of activity.

Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.

Actividad Biológica

Diethyl(TROC-amino)bromomethylphosphonate, also known as 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate, is a compound that has garnered attention for its biological activity, particularly in the fields of agriculture and medicine. This article explores its biological mechanisms, applications, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique chemical structure that includes a bromomethyl group attached to a phosphonate backbone. The compound is primarily recognized for its role as an insecticide due to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in paralysis and death of the target pests.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Acetylcholinesterase : The compound binds to the active site of AChE, preventing it from hydrolyzing acetylcholine. This results in prolonged stimulation of the postsynaptic receptors.

- Neurotoxicity : The accumulation of acetylcholine disrupts normal neurotransmission, leading to hyperactivity followed by paralysis in insects .

- Potential Therapeutic Applications : Research indicates that derivatives of this compound may have applications beyond insecticides, including potential uses in treating neurological disorders due to their effects on cholinergic pathways .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds:

- Insecticidal Activity : In a controlled study, the compound demonstrated significant efficacy against common agricultural pests. The dosage-response relationship indicated that lower concentrations could effectively reduce pest populations without harming beneficial insects.

- Antibiotic Properties : A novel class of aminopyrrolidinyl phosphonates, similar in structure to this compound, was synthesized and showed promising antibiotic activity. These compounds inhibited glycolytic enzymes, suggesting potential applications in treating bacterial infections .

- Toxicological Assessments : Toxicity studies revealed that while effective against pests, the compound also exhibited toxicity towards non-target organisms at higher concentrations. This highlights the need for careful application and further research into its environmental impact .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds regarding their biological activities:

| Compound Name | Mechanism of Action | Primary Use | Toxicity Level |

|---|---|---|---|

| This compound | AChE inhibition | Insecticide | Moderate |

| Carbaryl | AChE inhibition | Insecticide | High |

| Aldicarb | AChE inhibition | Insecticide | Very High |

| Aminopyrrolidinyl phosphonates | Enolase inhibition | Antibiotic | Low |

Propiedades

IUPAC Name |

2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrCl3NO5P/c1-3-17-19(15,18-4-2)6(9)13-7(14)16-5-8(10,11)12/h6H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJFSIXZTNNRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(NC(=O)OCC(Cl)(Cl)Cl)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrCl3NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378682 | |

| Record name | 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108217-08-9 | |

| Record name | 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.